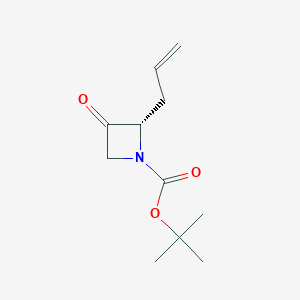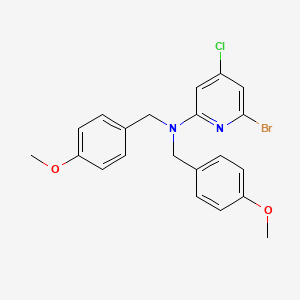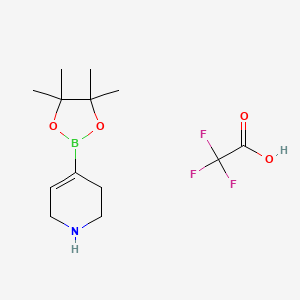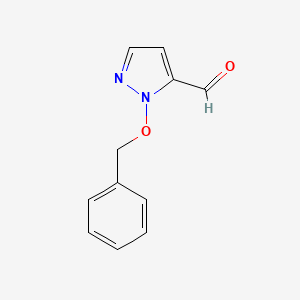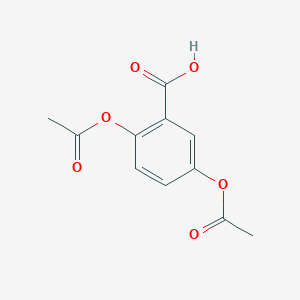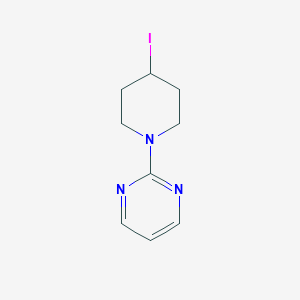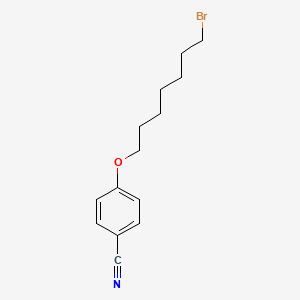
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine
Descripción general
Descripción
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H4BrClF3NO and its molecular weight is 290.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine and related compounds have been utilized in the synthesis of various heterocycles. For instance, Martins (2002) reported the synthesis of a series of bromo and dibromo methoxy trihalo alkenones, including those similar in structure to 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine, highlighting their usefulness in heterocyclic synthesis (Martins, 2002).
Spectroscopic Characterization
The spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to the subject compound, have been characterized using various techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study by Vural and Kara (2017) offers insights into the molecular structure and behavior of similar compounds (Vural & Kara, 2017).
Functionalization of Pyridines
Research by Cottet et al. (2004) on the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including compounds analogous to 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine, explored their conversion into various carboxylic acids. This study provides a foundation for understanding the chemical reactivity and potential applications of such compounds (Cottet et al., 2004).
Synthesis of Novel Heteroarylpyridine Derivatives
Parry et al. (2002) demonstrated the synthesis of novel heteroarylpyridine derivatives using pyridylboronic acids, including chloro and methoxy pyridylboronic acids, which are structurally related to the compound of interest. This research contributes to the understanding of complex organic synthesis involving pyridine derivatives (Parry et al., 2002).
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c1-14-6-4(7(10,11)12)5(9)3(8)2-13-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLXSJCEAGYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1C(F)(F)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



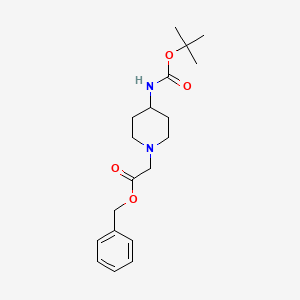
![ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate](/img/structure/B8266313.png)



